molecular formula C24H25NO2S B14384788 N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide CAS No. 88217-02-1

N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide

Cat. No.: B14384788
CAS No.: 88217-02-1
M. Wt: 391.5 g/mol
InChI Key: JLMCRHRJNQJTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . The compound is characterized by the presence of a tetraphene structure with methyl substituents at the 7 and 12 positions, and a sulfonamide group at the 4 position.

Preparation Methods

The synthesis of N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide typically involves multiple steps. The initial step often includes the preparation of 7,12-dimethyltetraphene, which can be synthesized through various organic reactions involving aromatic compounds . The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, disrupting normal cellular functions . These interactions can lead to various biological effects, including antibacterial activity and endocrine disruption.

Comparison with Similar Compounds

N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide can be compared with other sulfonamides and tetraphene derivatives:

Properties

CAS No.

88217-02-1

Molecular Formula

C24H25NO2S

Molecular Weight

391.5 g/mol

IUPAC Name

N,N-diethyl-7,12-dimethylbenzo[a]anthracene-4-sulfonamide

InChI

InChI=1S/C24H25NO2S/c1-5-25(6-2)28(26,27)23-13-9-12-22-21(23)15-14-20-16(3)18-10-7-8-11-19(18)17(4)24(20)22/h7-15H,5-6H2,1-4H3

InChI Key

JLMCRHRJNQJTRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC3=C(C4=CC=CC=C4C(=C23)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.